Cas no 166402-16-0 (3-Chloroquinoxalin-6-amine)
3-Chloroquinoxalin-6-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Quinoxalinamine,3-chloro-
- 3-Chloroquinoxalin-6-amine
- 6-Quinoxalinamine, 3-chloro-
- CHEMBL4567395
- D70960
- 166402-16-0
- 6-Quinoxalinamine, 3-chloro-
- CS-0162600
- MFCD18822618
- BS-15525
- 6-Amino-3-chloroquinoxaline
- SY316626
- A921283
- AKOS027399861
- SCHEMBL9912661
- DB-379018
- 3-Chloro-6-quinoxalinamine
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- MDL: MFCD18822618
- Inchi: 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2
- InChI Key: KOACHDNWEGOFNC-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C=CC(=CC2=N1)N
Computed Properties
- Exact Mass: 179.02518
- Monoisotopic Mass: 179.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.8
3-Chloroquinoxalin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI559-100mg |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 100mg |
551CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI559-1g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 1g |
1661.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI559-250mg |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 250mg |
1257CNY | 2021-05-07 | |
| Alichem | A449039280-5g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 5g |
1,022.42 USD | 2021-06-15 | |
| Alichem | A449039280-10g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 10g |
1,340.00 USD | 2021-06-15 | |
| Alichem | A449039280-25g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 25g |
2,532.60 USD | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21395-1g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 1g |
¥2678.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21395-250mg |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 250mg |
¥1070.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21395-5g |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 5g |
¥5362.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21395-100mg |
3-Chloroquinoxalin-6-amine |
166402-16-0 | 97% | 100mg |
¥612.0 | 2024-07-18 |
3-Chloroquinoxalin-6-amine Suppliers
3-Chloroquinoxalin-6-amine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Chloroquinoxalin-6-amine
Comprehensive Overview of 3-Chloroquinoxalin-6-amine (CAS No. 166402-16-0): Properties, Applications, and Industry Insights
3-Chloroquinoxalin-6-amine (CAS No. 166402-16-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoxaline derivative features a chlorine substituent at the 3-position and an amino group at the 6-position, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula, C8H6ClN3, and unique structural properties enable diverse applications, particularly in drug discovery and material science.
Recent trends in organic synthesis highlight the growing demand for halogenated quinoxalines like 3-Chloroquinoxalin-6-amine. Researchers are increasingly exploring its role in developing kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s electron-deficient aromatic system also makes it valuable for designing fluorescent probes and OLED materials, addressing the surge in optoelectronic applications.
From a synthetic chemistry perspective, 166402-16-0 serves as a critical building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Its reactivity profile allows for selective modifications, a feature highly sought after in high-throughput screening libraries. Industry reports indicate a rising adoption of this compound in fragment-based drug design (FBDD), where its low molecular weight and polar surface area enhance lead optimization.
Environmental and regulatory considerations are pivotal in the use of 3-Chloroquinoxalin-6-amine. While not classified as hazardous under current guidelines, proper handling protocols are recommended due to its potential reactivity under extreme conditions. Analytical methods like HPLC-MS and NMR spectroscopy are routinely employed to ensure purity, with commercial samples typically exceeding 97% purity. This aligns with the pharmaceutical industry’s emphasis on quality-by-design (QbD) principles.
Market analyses reveal that the demand for CAS 166402-16-0 is projected to grow at a CAGR of 6.2% from 2023 to 2030, driven by expanding R&D in targeted cancer therapies. Its integration into combinatorial chemistry workflows further underscores its utility. For researchers seeking alternatives, structurally related compounds like 2-aminoquinoxalines or dihalogenated derivatives may offer complementary functionalities.
In conclusion, 3-Chloroquinoxalin-6-amine exemplifies the intersection of medicinal chemistry and advanced materials science. Its multifaceted applications—from small-molecule drug candidates to organic semiconductors—position it as a compound of enduring relevance. Future studies may explore its catalytic asymmetric transformations or bioconjugation techniques, reflecting the dynamic evolution of synthetic methodologies.
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